molecular formula C16H10ClN3O B5189554 N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B5189554
M. Wt: 295.72 g/mol
InChI Key: BKLWZOAJNOZBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as BPR1K653, is a novel small molecule that has been synthesized and studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated further.

Mechanism of Action

N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine works by targeting a protein called BRD4, which plays a key role in regulating gene expression in cancer cells. By inhibiting BRD4, this compound disrupts the expression of genes that promote cancer cell growth and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits cell migration and invasion, and reduces the expression of proteins involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). In addition, this compound has been found to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has shown minimal toxicity to normal cells. However, its potency and effectiveness may vary depending on the type of cancer and the specific cell line being studied. In addition, further research is needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One area of focus is the development of more potent and selective inhibitors of BRD4, which could lead to improved cancer therapies. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing a new cancer therapy that can improve patient outcomes.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine involves several steps, including the reaction of 2-chlorobenzonitrile with 2-aminobenzophenone to yield an intermediate compound, which is then reacted with 4-chloropyrimidine-5-carboxylic acid to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, while having minimal toxicity to normal cells.

Properties

IUPAC Name

N-(2-chlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-11-6-2-3-7-12(11)20-16-15-14(18-9-19-16)10-5-1-4-8-13(10)21-15/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLWZOAJNOZBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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